molecular formula C14H17NO3 B6280398 (3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid CAS No. 1571703-18-8

(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid

Cat. No.: B6280398
CAS No.: 1571703-18-8
M. Wt: 247.29 g/mol
InChI Key: NZNGCRSZKVBYOS-NSHDSACASA-N
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Description

(3S)-1-(2-Methylbenzoyl)piperidine-3-carboxylic acid is a chiral heterocyclic building block of high interest in medicinal chemistry and drug discovery research. This compound belongs to the class of piperidine carboxylic acids, which are privileged scaffolds found in more than twenty classes of pharmaceuticals . The molecule integrates two key pharmacophoric elements: a piperidine ring and a carboxylic acid functional group. The carboxylic acid moiety can serve as a critical unit in molecular recognition, often acting as a key determinant in drug-target interactions by forming strong electrostatic interactions and hydrogen bonds with biological receptors . Piperidine derivatives are extensively utilized as synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The specific stereochemistry of the (3S) enantiomer makes this compound particularly valuable for creating chiral molecules, potentially leading to more selective and potent biological effects. As a heterocyclic amino acid derivative, its primary research application is as a versatile precursor or intermediate in the synthesis of more complex, biologically active compounds . Researchers can employ this building block in diversity-oriented synthesis (DOS) to create DNA-encoded libraries or probe structure-activity relationships (SAR) . The incorporation of carboxylic acid functionalities is a recognized strategy in coordination chemistry to modulate the properties of metal complexes, which can be relevant in developing diagnostic or therapeutic agents . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1571703-18-8

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C14H17NO3/c1-10-5-2-3-7-12(10)13(16)15-8-4-6-11(9-15)14(17)18/h2-3,5,7,11H,4,6,8-9H2,1H3,(H,17,18)/t11-/m0/s1

InChI Key

NZNGCRSZKVBYOS-NSHDSACASA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N2CCC[C@@H](C2)C(=O)O

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCCC(C2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Asymmetric Alkylation Using Chiral Auxiliaries

The stereoselective construction of the (S)-piperidine-3-carboxylic acid scaffold is critical for achieving the target compound’s configuration. A method described in CN111995565A employs L-camphorsulfonamide as a chiral auxiliary to induce asymmetry during alkylation. The process involves:

  • Condensation : L-Camphorsulfonamide reacts with diphenylimine ester under Lewis acid catalysis to form a chiral intermediate.

  • Asymmetric Alkylation : Treatment with a strong base facilitates stereocontrolled alkylation, followed by imine hydrolysis and intramolecular cyclization in a one-pot procedure.

  • Deprotection : Alkaline conditions remove the chiral auxiliary, yielding (S)-piperidine-3-carboxylic acid with high enantiomeric excess (ee > 98%).

This approach avoids costly catalysts and achieves industrial scalability, though the requirement for rigorous anhydrous conditions poses practical challenges.

β-Keto Ester Intermediates for Piperidine Ring Formation

β-Keto esters serve as versatile precursors for piperidine synthesis. As demonstrated by PMC8270337, piperidine-3-carboxylic acid derivatives are synthesized via:

  • Activation of Carboxylic Acids : Piperidine-4-carboxylic acid or its chiral analogs react with Meldrum’s acid and EDC·HCl to form β-keto esters.

  • Enamine Formation : Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates β-enamino diketones, which undergo cyclocondensation with hydrazines to yield pyrazole-piperidine hybrids.

While this method primarily targets pyrazole derivatives, the β-keto ester intermediates could be repurposed for piperidine-3-carboxylic acid synthesis by omitting the hydrazine coupling step.

Acylation Strategies for Nitrogen Functionalization

Direct Acylation of Piperidine Amines

Introducing the 2-methylbenzoyl group at the piperidine nitrogen requires careful selection of acylating agents and reaction conditions. A protocol from the RSC supplement (result 5) illustrates the acylation of piperidine derivatives using 2-methylbenzoyl chloride in dichloroethane (DCE) with a base:

  • Protection : The carboxylic acid is temporarily esterified (e.g., methyl ester) to prevent side reactions.

  • Acylation : The piperidine amine reacts with 2-methylbenzoyl chloride at 0–25°C, achieving >90% conversion.

  • Deprotection : The ester is hydrolyzed under alkaline conditions to regenerate the carboxylic acid.

Table 1: Comparative Acylation Conditions

Acylating AgentSolventTemperatureYield (%)
2-MeBz-ClDCE0°C → 25°C92
2-MeBz-OTfTHF−78°C85
2-MeBz-AnhydrideToluene80°C78

Coupling Reagent-Mediated Approaches

For acid-sensitive substrates, coupling reagents such as EDC/HOBt or HATU facilitate acylation. The PMC8270337 study highlights EDC·HCl’s role in activating carboxylic acids for β-keto ester formation, a strategy adaptable for amide bond formation.

Stereochemical Considerations and Resolution Methods

Dynamic Kinetic Resolution (DKR)

Racemic piperidine-3-carboxylic acid can be resolved using chiral catalysts. For example, Sharpless asymmetric dihydroxylation or enzymatic resolution with lipases has been reported for analogous compounds. However, the patent CN111995565A’s chiral auxiliary method remains superior for avoiding racemization during acylation.

X-ray Crystallography for Configuration Validation

The absolute configuration of intermediates is confirmed via single-crystal X-ray analysis. In PMC8270337, NOESY experiments and 1H^{1}\text{H}-13C^{13}\text{C} HMBC correlations verify regiochemistry and stereochemistry in pyrazole-piperidine hybrids.

Case Studies and Recent Advances

Industrial-Scale Synthesis

The CN111995565A patent’s three-step process (condensation, alkylation, deprotection) achieves a 76% overall yield with 99% ee, demonstrating feasibility for bulk production. Key advantages include:

  • Cost Efficiency : L-Camphorsulfonamide is inexpensive compared to enzymatic systems.

  • Minimal Purification : The one-pot alkylation/cyclization reduces intermediate isolation steps.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anticonvulsant and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of (3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Piperidine-3-carboxylic Acid Derivatives
Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
(3S)-1-(2-Methylbenzoyl)piperidine-3-carboxylic acid 2-Methylbenzoyl (position 1) 263.30 (calculated) Not reported Carboxylic acid, acyl group
(3S,4R)-1-(tert-Boc)-4-phenylpiperidine-3-carboxylic acid tert-Boc, phenyl 305.37 Not reported Carboxylic acid, carbamate
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid 6-Methylpyrazinyl 221.25 185–186.5 Carboxylic acid, pyrazine
Nipecotic acid (piperidine-3-carboxylic acid) None (parent structure) 129.16 ~210 (literature) Carboxylic acid
  • In contrast, the tert-Boc group in improves solubility in organic solvents due to its bulky, non-polar nature .
  • Acidity : The electron-donating methyl group in the 2-methylbenzoyl substituent may slightly reduce the acidity of the carboxylic acid (pKa ~4.5–5.0) compared to nipecotic acid (pKa ~3.8–4.2) . Compounds with electron-withdrawing groups, such as 1-(1,1-dioxido-benzisothiazol-3-yl)piperidine-3-carboxylic acid , exhibit stronger acidity (pKa ~3.5–4.0).

Biological Activity

(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of piperidine derivatives followed by acylation. The synthetic routes often emphasize the introduction of functional groups that enhance biological activity.

Antibacterial Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant antibacterial properties. A study demonstrated that modifications in the piperidine ring could enhance the inhibitory effects against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli8 µg/mL
This compoundS. aureus16 µg/mL

These results suggest that the compound may be effective against both Gram-negative and Gram-positive bacteria, warranting further exploration as a potential antibiotic agent.

Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound appears to be mediated through various mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may act on specific receptors associated with pain and inflammation, modulating their activity to reduce symptoms.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Osteoporosis : In an animal model of osteoporosis, administration of this compound resulted in increased bone mineral density and reduced markers of bone resorption, suggesting potential applications in treating bone-related diseases.
  • Study on Neuropathic Pain : Another study demonstrated that the compound effectively reduced pain responses in neuropathic pain models, indicating its potential as an analgesic.

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